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B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid Documentation Hub

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  • Product: B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid

Core Science & Biosynthesis

Foundational

B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid chemical structure and properties

Executive Summary Compound Identity: B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid CAS Registry Number: 1258236-58-6 Synonyms: 3-(4-Fluorobenzamido)phenylboronic acid; N-(3-Boronophenyl)-4-fluorobenzamide This guide d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid CAS Registry Number: 1258236-58-6 Synonyms: 3-(4-Fluorobenzamido)phenylboronic acid; N-(3-Boronophenyl)-4-fluorobenzamide

This guide details the structural characteristics, physicochemical properties, and synthetic utility of 3-(4-fluorobenzamido)phenylboronic acid , a functionalized arylboronic acid. Distinguished by its electron-deficient fluorobenzoyl moiety , this compound serves as a critical building block in medicinal chemistry (protease inhibition), a tunable ligand for saccharide sensing (glucose monitoring), and a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Its specific design leverages the fluorine atom to modulate lipophilicity and metabolic stability while the boronic acid "warhead" enables reversible covalent interactions with diols and nucleophilic serine residues.

Chemical Identity & Structure

Structural Analysis

The molecule consists of three distinct pharmacophoric/functional units:

  • Boronic Acid Headgroup: A Lewis acidic center (

    
    ) capable of reversible covalent bonding with 1,2- and 1,3-diols or nucleophilic serine hydroxyls.
    
  • Phenyl Linker (Meta-substituted): The meta-substitution pattern directs the spatial orientation of the boronic acid relative to the amide, influencing binding selectivity in enzyme pockets.

  • 4-Fluorobenzoyl Tail: An electron-withdrawing amide group that:

    • Lowers the

      
       of the boronic acid, enhancing reactivity at physiological pH.
      
    • Increases metabolic stability (blocking para-oxidation).

    • Provides hydrophobic contacts in protein binding sites.

PropertyDetail
IUPAC Name {3-[(4-fluorobenzoyl)amino]phenyl}boronic acid
Molecular Formula

Molecular Weight 259.04 g/mol
SMILES OB(O)c1cccc(NC(=O)c2ccc(F)cc2)c1
InChI Key Derivative specific; core scaffold matches aminophenylboronic acid series
Physicochemical Properties (Predicted & Experimental)

Data synthesized from structural analogs and computational models.

ParameterValue / RangeSignificance
Appearance White to off-white powderStandard solid state form.
Melting Point >200°C (Decomposes)High intermolecular H-bonding (amide + boronic acid dimers).

(Boronic Acid)
~7.8 – 8.2Lower than phenylboronic acid (8.8) due to the electron-withdrawing amide. Ideal for physiological pH binding.
Solubility (Water) Low (< 1 mg/mL)Soluble in basic aqueous media (forms boronate anion).
Solubility (Organic) High in DMSO, Methanol, DMFCompatible with standard organic synthesis and bio-assays.
LogP ~1.8 – 2.2Moderate lipophilicity; membrane permeable.

Synthesis & Characterization

Synthetic Pathway

The synthesis typically employs a Schotten-Baumann or anhydrous amide coupling strategy. The key challenge is preventing the dehydration of the boronic acid into its cyclic trimer (boroxine) during the reaction, although this is reversible.

Protocol: Amide Coupling

  • Starting Materials: 3-Aminophenylboronic acid (monohydrate or hemisulfate), 4-Fluorobenzoyl chloride, Triethylamine (

    
    ), Dichloromethane (DCM) or THF.
    
  • Procedure:

    • Dissolve 3-aminophenylboronic acid (1.0 eq) in dry THF/DCM.

    • Add

      
       (2.5 eq) to neutralize the HCl byproduct and any starting salt.
      
    • Cool to 0°C. Dropwise add 4-fluorobenzoyl chloride (1.1 eq).

    • Warm to RT and stir for 4–12 hours.

    • Quench: Add 1N HCl (carefully, to pH ~4) to protonate the boronate but avoid deboronation.

    • Purification: Precipitate from water/ether or recrystallize from acetonitrile/water.

Reaction Scheme Visualization

The following diagram illustrates the synthesis and the potential side-reaction (boroxine formation).

Synthesis Start1 3-Aminophenylboronic Acid (Nucleophile) Inter Tetrahedral Intermediate Start1->Inter + Et3N, THF, 0°C Start2 4-Fluorobenzoyl Chloride (Electrophile) Start2->Inter Product B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic Acid (Target) Inter->Product - HCl Boroxine Boroxine Trimer (Dehydrated Side Product) Product->Boroxine - H2O (Heat/Vacuum)

Caption: Synthesis via acylation of 3-aminophenylboronic acid. Note the reversible equilibrium with the boroxine anhydride.

Reactivity & Mechanism of Action[5]

The "Warhead" Mechanism

The boronic acid moiety is a "chameleon" functional group that shifts hybridization based on pH and ligand availability.

  • Lewis Acidity: The boron atom is

    
     hybridized (trigonal planar) and electron-deficient.
    
  • Ionization: At

    
    , it accepts a hydroxide ion to become 
    
    
    
    hybridized (tetrahedral boronate anion).
  • Diol Binding (Sugar Sensing): The tetrahedral form binds 1,2-diols (like glucose) to form stable cyclic esters. The 4-fluorobenzoyl group lowers the

    
     toward 7.4, significantly increasing the binding constant for glucose at physiological conditions compared to unsubstituted phenylboronic acid.
    
  • Protease Inhibition: The boron atom acts as a transition-state analog. The active site serine oxygen of a protease attacks the boron, forming a tetrahedral adduct that mimics the enzymatic transition state but cannot be hydrolyzed, effectively inhibiting the enzyme.

Equilibrium Diagram

Equilibrium Neutral Neutral Trigonal Form (sp2, pH < pKa) Anionic Tetrahedral Boronate Anion (sp3, pH > pKa) Neutral->Anionic + OH- (Ka) Inhibitor Enzyme-Inhibitor Adduct (Serine-Boron Bond) Neutral->Inhibitor + Serine Protease Complex Cyclic Boronate Ester (Bound to Diol/Sugar) Anionic->Complex + Diol (Glucose)

Caption: Dynamic equilibria of the boronic acid moiety in aqueous and biological environments.

Applications in Drug Development & Research

Reversible Covalent Protease Inhibitors

This compound serves as a scaffold for developing inhibitors against serine proteases (e.g., Thrombin, Elastase, Proteasome).

  • Mechanism: The fluorobenzoyl group occupies the S2/S3 hydrophobic pocket, providing specificity. The boronic acid locks the catalytic serine.

  • Advantage: Unlike chloromethyl ketones (irreversible/toxic), boronic acids are reversible, reducing off-target toxicity.

Glucose Sensing & Bioconjugation
  • Sensor Design: The compound can be immobilized on gold electrodes or hydrogels via the amide linker. The fluorine substituent tunes the

    
     to maximize sensitivity at blood pH (7.4).
    
  • Fluorescence Modulation: When coupled with fluorophores, the binding of glucose changes the electronic environment (PET mechanism), creating a "turn-on" sensor.

Suzuki-Miyaura Cross-Coupling

A standard building block for synthesizing biaryl compounds containing the 3-(4-fluorobenzamido) motif.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Dioxane/Water or Toluene/Water.

Handling & Safety (SDS Summary)

Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves. Wash thoroughly after handling.
Eye Irritation Category 2A (H319)Wear safety glasses with side shields.
STOT-SE Category 3 (H335)Avoid dust inhalation. Use in a fume hood.
Stability HygroscopicStore at 2–8°C under inert gas (Argon/Nitrogen).

Storage Note: Boronic acids can dehydrate to form boroxines (anhydrides) upon standing.[1] This does not degrade the compound; adding water or base during the reaction regenerates the monomeric acid.

References

  • ChemicalBook. B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid - Product Properties and CAS 1258236-58-6. Retrieved from

  • Trippier, P. C., & McGuigan, C. (2010).[2] Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm. (Context: General mechanism of boronic acid protease inhibitors).

  • James, T. D., et al. (2006). Boronic acid-based saccharide sensing.[3][4][5][6] Chemical Reviews. (Context: Tuning pKa with electron-withdrawing groups like fluorobenzoyl).

  • Sigma-Aldrich. 3-Aminophenylboronic acid - Precursor properties.[4] Retrieved from

  • Frontiers in Microbiology. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids.[2] Retrieved from

Sources

Exploratory

Fluorine-Enhanced Phenylboronic Acid Scaffolds: Mechanisms, Binding Kinetics, and Protocols

This technical guide details the mechanistic role of fluorine substitution in modulating the binding affinity of phenylboronic acid (PBA) derivatives, specifically focusing on applications in drug delivery and biosensing...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanistic role of fluorine substitution in modulating the binding affinity of phenylboronic acid (PBA) derivatives, specifically focusing on applications in drug delivery and biosensing.

Executive Summary

Phenylboronic acid (PBA) derivatives are the gold standard for reversible covalent binding of 1,2- and 1,3-diols (e.g., glucose, sialic acid) in physiological environments. However, unsubstituted PBA possesses a pKa of ~8.8, rendering it primarily neutral and inefficient at binding diols at physiological pH (7.4). Fluorine substitution offers a precise chemical lever to lower the pKa of the boronic acid moiety, shifting the equilibrium toward the reactive boronate anion without compromising reversibility. This guide analyzes the electronic and steric impacts of fluoro-substitution and provides validated protocols for quantifying these interactions.

The Mechanistic Role of Fluorine Substitution

The binding affinity of PBA to diols is governed by its Lewis acidity. The tetrahedral boronate anion (


) forms stable cyclic esters with diols significantly faster and more tightly than the neutral trigonal (

) form. Therefore, lowering the pKa of the PBA derivative to near or below physiological pH is critical for high-affinity binding.
Electronic Modulation: Inductive vs. Resonance Effects

Fluorine exerts two opposing electronic effects on the phenyl ring:

  • Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density through the

    
    -framework. This destabilizes the neutral form and stabilizes the anionic boronate form, lowering pKa .[1]
    
  • Resonance Donation (+R): Fluorine's lone pairs can donate electron density into the

    
    -system, potentially decreasing Lewis acidity.
    

The net effect depends on the substitution position:

  • Meta-Substitution: The resonance effect is negligible at the meta position.[2] The strong -I effect dominates, significantly lowering pKa (increasing acidity).

  • Para-Substitution: The +R effect opposes the -I effect. While para-fluorine still lowers pKa compared to unsubstituted PBA, the shift is less dramatic than in the meta isomer.

  • Ortho-Substitution: This position is unique due to the proximity to the boron center.

The "Ortho-Effect": Intramolecular Interactions

Ortho-fluorine substitution introduces a complex interplay of sterics and electronics. Unlike bulky groups (e.g., -NO


, -CF

) that may sterically hinder diol approach, a single fluorine atom is small (van der Waals radius ~1.47 Å).
  • B-O-H···F Hydrogen Bonding: Evidence suggests an intramolecular hydrogen bond can form between the boronic acid hydroxyl and the ortho-fluorine.[2][3] This interaction can stabilize the boronate species or pre-organize the binding pocket, effectively lowering the pKa further than predicted by induction alone.

  • Lewis Acidity Modulation: Ortho-fluorinated PBAs often exhibit pKa values in the range of 6.5–7.2, making them ideal for pH 7.4 applications (e.g., glucose sensing).

Pathway Visualization: Equilibrium Shift

The following diagram illustrates how electron-withdrawing groups (EWG) like fluorine shift the equilibrium toward the active boronate form.

G Neutral Neutral PBA (sp2) (Low Affinity) Anion Boronate Anion (sp3) (High Affinity) Neutral->Anion Ka (Acidity) Anion->Neutral H+ Complex PBA-Diol Complex (Stable Ester) Anion->Complex + Diol (Glucose) Fluorine Fluorine (-I Effect) Fluorine->Neutral Destabilizes Fluorine->Anion Stabilizes (Lowers pKa)

Figure 1: Mechanism of Fluorine-induced pKa depression facilitating boronate anion formation and subsequent diol complexation.

Quantitative Landscape: pKa and Affinity Data[1][4][5]

The following table summarizes the physicochemical properties of fluorinated PBAs compared to the unsubstituted parent compound. Note the correlation between lower pKa and functional binding at pH 7.4.

CompoundSubstitution PositionpKa (Approx)Electronic Effect DominanceBinding Utility (pH 7.4)
Phenylboronic Acid (PBA) None8.8N/ALow (mostly neutral)
4-Fluorophenylboronic acid Para8.7-I / +R (Cancellation)Moderate
3-Fluorophenylboronic acid Meta7.8-I (Dominant)High
2-Fluorophenylboronic acid Ortho7.2-I + Intramolecular H-bondOptimal
2,4-Difluorophenylboronic acid Ortho, Para~6.7Additive -IVery High (Potential specificity issues)
3,5-Bis(trifluoromethyl)PBA Meta, Meta~7.0Strong -I (CF3 group)High (Steric bulk increased)

Data synthesized from comparative literature analysis [1, 2].

Experimental Protocols

To validate the binding affinity of a fluorinated PBA scaffold, two primary methods are recommended: the Alizarin Red S (ARS) displacement assay for high-throughput screening and


B NMR for structural confirmation.
Protocol A: Alizarin Red S (ARS) Displacement Assay

This assay relies on the property that ARS is non-fluorescent (or weakly fluorescent) alone but becomes highly fluorescent when bound to a boronic acid. The introduction of a competing diol (e.g., glucose) displaces the ARS, causing a decrease in fluorescence.

Reagents:

  • Phosphate Buffer (0.1 M, pH 7.4).[4]

  • Alizarin Red S (ARS) solution (10 mM in buffer).

  • Fluorinated PBA solution (10 mM in MeOH/Buffer).

  • Target Diol (Glucose/Sialic Acid) serial dilutions.

Workflow:

  • Complex Formation: Mix PBA (2 mM) and ARS (0.2 mM) in phosphate buffer. Allow to equilibrate for 20 minutes. Observe color change (orange to yellow) or fluorescence increase (Excitation: 468 nm, Emission: 572 nm).

  • Titration: Add the target diol in increasing concentrations (0 to 50 mM) to the PBA-ARS complex.

  • Measurement: Record the decrease in fluorescence intensity at 572 nm.

  • Calculation: Plot Fluorescence (

    
    ) vs. [Diol]. Fit the curve to the binding isotherm equation to determine the Binding Constant (
    
    
    
    ).

Self-Validation Check:

  • Control: Run the assay with unsubstituted PBA. The fluorinated variant should show a steeper displacement curve at pH 7.4 if the pKa is optimized.

Protocol B: B NMR Titration

B NMR is the definitive method to observe the coordination geometry change from trigonal (

, ~30 ppm) to tetrahedral (

, ~5-10 ppm).

Workflow:

  • Sample Prep: Dissolve fluorinated PBA (10 mM) in D

    
    O/Phosphate Buffer (pH 7.4).
    
  • Baseline Scan: Acquire

    
    B NMR spectrum. Note the chemical shift (
    
    
    
    ).
  • Titration: Add equivalents of diol (0.5, 1.0, 2.0, 5.0 eq).

  • Observation: Monitor the appearance of a new upfield peak corresponding to the boronate ester.

  • Integration: The ratio of the integrals of the free vs. bound peaks allows for direct calculation of

    
    .
    
Workflow Visualization: ARS Assay

ARS_Assay Step1 Step 1: Complex Formation PBA + ARS (Non-Fluorescent) -> PBA-ARS (Fluorescent) Step2 Step 2: Equilibration 20 mins @ pH 7.4 Step1->Step2 Step3 Step 3: Diol Titration Add Glucose/Sialic Acid Step2->Step3 Step4 Step 4: Displacement PBA-ARS + Diol -> PBA-Diol + Free ARS Step3->Step4 Competitive Binding Step5 Step 5: Quantification Measure Fluorescence Decrease (Em 572 nm) Step4->Step5 Calculate Ka

Figure 2: Workflow for the Alizarin Red S (ARS) competitive binding assay to determine binding constants.

Applications in Drug Development[7]

Glucose-Responsive Insulin Delivery

Fluorinated PBAs are critical in "smart" insulin delivery systems. Polymers functionalized with 3-fluoro- or 2-fluorophenylboronic acid can form gels with polyvinyl alcohol (PVA). In hyperglycemic conditions, glucose displaces the PVA crosslinks (due to higher affinity), causing the gel to swell or degrade and release insulin. The lower pKa of F-PBA ensures this response occurs rapidly at physiological pH [3].

Sialic Acid Targeting in Oncology

Tumor cells often overexpress sialic acid on their surface glycocalyx. Because sialic acid has a lower pKa (~2.6) than glucose, it binds distinctively to PBAs. Ortho-fluorinated PBAs have shown enhanced selectivity for sialic acid over glucose in acidic tumor microenvironments (pH ~6.5–6.8), serving as targeting ligands for nanoparticle drug carriers [4].

References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences. [Link]

  • Bioresponsive Functional Phenylboronic Acid-Based Delivery System. International Journal of Nanomedicine. [Link]

  • Molecular recognition of sialic acid end groups by phenylboronates. Chemistry - A European Journal. [Link]

  • Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications. [Link][5]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Biaryl Amides Utilizing B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid

Introduction: Strategic Importance of Biaryl Amides and the Role of B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid Biaryl amide scaffolds are privileged structures in medicinal chemistry and materials science, forming...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Biaryl Amides and the Role of B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid

Biaryl amide scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] The synthesis of these compounds with precision and efficiency is therefore of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, offering a versatile and robust method for the synthesis of biaryl systems.[2] This application note provides a detailed guide to the synthesis of biaryl amides using a key building block, B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid (CAS 1258236-58-6).[3]

This specialized boronic acid derivative is of particular interest as it incorporates both a nucleophilic boronic acid moiety and a modifiable amide functionality within the same molecule. The presence of the 4-fluorobenzoyl group can influence the electronic properties of the molecule and provides a handle for further synthetic transformations. These application notes will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction, detailed experimental protocols, and the underlying scientific principles.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (in this case, our functionalized boronic acid) with an organic halide or triflate.[4] The catalytic cycle, illustrated below, generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X (Aryl Halide) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OH)2 (Boronic Acid) + Base Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Ar'->Pd(0)L2 Reductive Elimination

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > OTf >> Cl.[5]

  • Transmetalation: The organic group from the boronic acid (Ar'B(OH)2) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can significantly impact yield and purity.

Experimental Protocols

The following protocols are representative examples for the synthesis of biaryl amides using B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid with an Aryl Bromide

This protocol describes a general method for the coupling of B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid with a generic aryl bromide.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine: - B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid - Aryl Bromide - Palladium Catalyst - Ligand - Base - Solvent Inert_Atmosphere Establish Inert Atmosphere (Nitrogen or Argon) Reagents->Inert_Atmosphere Heating Heat to Desired Temperature (e.g., 80-100 °C) Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Quenching Cool to Room Temperature and Quench Monitoring->Quenching Reaction Complete Extraction Aqueous Work-up and Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterization Purification->Characterization Isolated Product

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

ReagentCAS NumberMolecular WeightStoichiometry
B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid1258236-58-6259.041.0 eq
Aryl Bromide (e.g., 4-bromoanisole)104-92-7187.041.2 eq
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.05 eq
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 eq
1,4-Dioxane123-91-188.11-
Water7732-18-518.02-
  • To a clean, dry reaction vessel, add B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid (1.0 mmol, 259 mg), the aryl bromide (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be a powerful tool.

ReagentCAS NumberMolecular WeightStoichiometry
B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid1258236-58-6259.041.0 eq
Aryl Chloride (e.g., 4-chlorotoluene)106-43-4126.581.2 eq
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.03 eq
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.5 eq
Dimethylformamide (DMF)68-12-273.09-
Water7732-18-518.02-
  • In a microwave reaction vessel, combine B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid (0.5 mmol, 130 mg), the aryl chloride (0.6 mmol), and cesium carbonate (1.25 mmol, 407 mg).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.015 mmol, 12 mg).

  • Add a degassed solvent mixture of DMF and water (e.g., 9:1 v/v, 5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the work-up and purification procedure outlined in Protocol 1.

Causality Behind Experimental Choices

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. Pd(PPh₃)₄ is a versatile and commonly used catalyst for a wide range of Suzuki couplings.[6] For more challenging substrates, such as aryl chlorides, or to achieve higher turnover numbers, more sophisticated catalysts like those with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands may be employed.[7][8] Pd(dppf)Cl₂ is often effective for coupling with less reactive aryl chlorides due to the stabilizing effect of the dppf ligand.

  • Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[9] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can depend on the solvent and the sensitivity of the functional groups present in the substrates. Cs₂CO₃ is often more effective for less reactive substrates due to its higher solubility in organic solvents.

  • Solvent System: A variety of solvents can be used for Suzuki-Miyaura couplings, often as a mixture with water.[10] Common choices include toluene, 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). The presence of water is often beneficial for the dissolution of the inorganic base and for promoting the transmetalation step. The choice of solvent can also influence the reaction rate and selectivity.[11]

  • Reaction Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or products. Aryl bromides and iodides often react at moderate temperatures (e.g., 80-100 °C), while less reactive aryl chlorides may require higher temperatures or the use of microwave irradiation.[12]

Trustworthiness and Self-Validation

The protocols provided are based on well-established principles of the Suzuki-Miyaura cross-coupling reaction.[13] To ensure the trustworthiness and reproducibility of the results, the following self-validating practices are recommended:

  • Purity of Reagents: Use high-purity starting materials, as impurities can inhibit the catalyst and lead to side reactions.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.

  • Degassed Solvents: Using degassed solvents minimizes the presence of dissolved oxygen, which can deactivate the catalyst.

  • Reaction Monitoring: Closely monitor the reaction progress by a suitable analytical technique (TLC, GC, or LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.

  • Characterization of Products: Thoroughly characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis) to confirm its identity and purity.

References

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2001, 40(23), 4544-4561. [Link]

  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 2003, 22(3), 523-528. [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 2001, 3(17), 2681-2684. [Link]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 2017, 8(9), 6525-6533. [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. Applied Organometallic Chemistry, 2019, 33(10), e5105. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 2014, 16(7), 1872-1875. [Link]

  • Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. The Journal of Organic Chemistry, 2023, 88(16), 10858-10868. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

  • Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 2001, 66(14), 4816-4821. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 2017, 22(10), 1649. [Link]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PubMed Central. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 2022, 19, 2377-2390. [Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 2019, 10(37), 8631-8637. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Miramar College. [Link]

  • Suzuki-Miyaura Cross-Coupling of Amides and Esters. Scientific Update. [Link]

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega, 2024, 9(12), 14353-14364. [Link]

  • Origins of Chemoselectivity in the Ni-Catalyzed Biaryl and Pd-Catalyzed Acyl Suzuki–Miyaura Cross-Coupling of N-Acetyl-Amides. The Journal of Organic Chemistry, 2020, 85(1), 384-393. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-Aminophenylboronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 3-Aminophenylboronic Acid Derivatives in Medicinal Chemistry The palladium-catalyzed Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Aminophenylboronic Acid Derivatives in Medicinal Chemistry

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Within the vast arsenal of building blocks for this transformation, 3-aminophenylboronic acid and its derivatives are of paramount importance, particularly in the realm of drug discovery and development. The presence of the amino group provides a crucial handle for subsequent functionalization, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships.[4] These compounds are key intermediates in the synthesis of a wide range of biologically active molecules, from kinase inhibitors to novel therapeutic agents.

However, the very feature that makes these reagents so valuable—the amino group—also introduces specific challenges to the cross-coupling reaction. Potential coordination of the amine to the palladium center can influence catalyst activity, and the electronic nature of the aminophenyl ring can affect the rates of key steps in the catalytic cycle. This guide provides a comprehensive overview of the critical parameters governing the successful palladium-catalyzed coupling of 3-aminophenylboronic acid derivatives, offering detailed protocols and troubleshooting strategies to empower researchers in this vital area of synthesis.

The Catalytic Cycle: A Mechanistic Framework for Optimization

A thorough understanding of the Suzuki-Miyaura catalytic cycle is fundamental to rational reaction design and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3][5][6]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)(X)L_n (Palladium(II) Complex) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Base, R²-B(OR)₂) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R¹-Pd(II)(R²)L_n (Diorganopalladium(II) Intermediate) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R¹-R² (Coupled Product) Reductive_Elimination->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) complex. The reactivity of the halide follows the general trend: I > Br > OTf > Cl.[7] For less reactive halides like chlorides, the choice of a highly active catalyst system is crucial.[8]

  • Transmetalation: The organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2][9] The choice of base is therefore critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The two organic moieties (R¹ and R²) on the palladium center are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The presence of the amino group on the phenylboronic acid can influence both the transmetalation and the stability of the catalytic intermediates.

Key Reaction Parameters for Coupling with 3-Aminophenylboronic Acid Derivatives

The success of the coupling reaction hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligands

The choice of the palladium source and, more importantly, the supporting ligand is paramount. For challenging substrates like those containing amino groups or for coupling with less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often essential.[8] These ligands promote the oxidative addition step and stabilize the active catalytic species.

Ligand TypeExamplesKey Characteristics & Applications
Buchwald-type Ligands SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphines. Highly effective for coupling aryl chlorides and sterically hindered substrates.[10]
Carbene Ligands (NHCs) IPr, IMesStrong σ-donors that form stable complexes with palladium. Offer high activity and stability.[9][11]
Triphenylphosphine (PPh₃) PPh₃A standard, less expensive ligand suitable for more reactive aryl bromides and iodides.

Expert Insight: When encountering low yields with 3-aminophenylboronic acid, especially with aryl chlorides, switching to a more sophisticated ligand system like SPhos or XPhos is a primary troubleshooting step. The increased steric bulk can facilitate the reductive elimination step, which can be slowed by the presence of the coordinating amino group.

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation.[2][9] However, the choice of base can also influence catalyst stability and the prevalence of side reactions.

BaseStrengthSolubilityCommon Applications & Considerations
Potassium Carbonate (K₂CO₃) ModerateAqueousA common and effective base, often used in aqueous solvent mixtures.
Cesium Carbonate (Cs₂CO₃) StrongOrganic/AqueousOften provides higher yields, especially for difficult couplings, due to the solubility of its boronate salts.[12]
Potassium Phosphate (K₃PO₄) StrongAqueousA strong base that can be effective in anhydrous conditions with a small amount of water.[13]
Organic Bases (e.g., DBU) ModerateOrganicCan be used in homogeneous reaction conditions, but their coordination to palladium can sometimes inhibit the reaction.[14][15][16]

Causality in Base Selection: The choice of base is intrinsically linked to the solvent system. For biphasic systems (e.g., toluene/water), an inorganic base like K₂CO₃ or K₃PO₄ is standard. For anhydrous conditions, a soluble organic base or a finely powdered, anhydrous inorganic base is necessary. The presence of water can also facilitate protodeboronation, a major side reaction.[10]

Solvent Systems: More Than Just a Medium

The solvent not only dissolves the reactants but also plays a crucial role in the reaction mechanism and selectivity.[17][18][19][20] Solvent polarity can influence the stability of intermediates and the rates of the catalytic steps.

Solvent SystemPolarityTypical Coupling PartnersNotes
Toluene/Water BiphasicAryl bromides, iodidesA classic system that works well for a broad range of substrates.
Dioxane/Water Polar aprotic/AqueousAryl chlorides, challenging substratesOften enhances reactivity for less reactive partners.
Tetrahydrofuran (THF) Polar aproticGeneral purposeA good starting point for screening, often gives good results.[18]
Dimethylformamide (DMF) Polar aproticCan influence selectivityHighly polar, can stabilize anionic transition states.[17][19]

Field-Proven Insight: For couplings involving 3-aminophenylboronic acid, which has a degree of polarity, a solvent system like dioxane/water or THF/water often provides a good balance of solubility for both the organic and inorganic components of the reaction mixture.

Common Challenges and Troubleshooting

Even with optimized conditions, several side reactions can compromise the yield and purity of the desired product.

Troubleshooting_Suzuki cluster_0 Observed Problem cluster_1 Potential Cause cluster_2 Proposed Solution Low_Conversion Low or No Conversion Catalyst_Deactivation Catalyst Deactivation Low_Conversion->Catalyst_Deactivation Inefficient_OA Inefficient Oxidative Addition Low_Conversion->Inefficient_OA Side_Products Significant Side Products Protodeboronation Protodeboronation Side_Products->Protodeboronation Homocoupling Homocoupling Side_Products->Homocoupling Degas_Solvents Thoroughly Degas Solvents Catalyst_Deactivation->Degas_Solvents Use_Active_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Inefficient_OA->Use_Active_Ligand Anhydrous_Conditions Use Anhydrous Solvent and Base Protodeboronation->Anhydrous_Conditions Homocoupling->Degas_Solvents Optimize_Stoichiometry Optimize Reagent Stoichiometry Homocoupling->Optimize_Stoichiometry

Figure 2: A troubleshooting workflow for common issues in Suzuki coupling reactions.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, typically water, which removes the boronic acid from the catalytic cycle.[10]

    • Solution: Use anhydrous solvents and bases. If using a boronic acid, consider converting it to a more stable pinacol ester.[4][6]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[6][10]

    • Solution: Rigorously exclude oxygen by degassing solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the reaction.[10]

  • Catalyst Deactivation: The active Pd(0) can precipitate as palladium black, especially at high temperatures.

    • Solution: Ensure proper ligand-to-metal ratio. The use of robust ligands can help stabilize the catalyst.

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 3-aminophenylboronic acid derivatives. Optimization may be required for specific substrates.

Protocol 1: General Coupling of 3-Aminophenylboronic Acid with an Aryl Bromide

This protocol is a robust starting point for coupling with generally reactive aryl bromides.

Materials:

  • 3-Aminophenylboronic acid

  • Aryl bromide

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of 3-Aminophenylboronic Acid Pinacol Ester with an Aryl Chloride

This protocol utilizes a more active catalyst system suitable for less reactive aryl chlorides and the more stable pinacol ester of the boronic acid.

Materials:

  • 3-Aminophenylboronic acid pinacol ester

  • Aryl chloride

  • Pd₂(dba)₃

  • SPhos

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), 3-aminophenylboronic acid pinacol ester (1.5 mmol), and finely ground potassium phosphate (3.0 mmol) to a Schlenk flask.

  • In a separate vial, prepare the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd) and SPhos (0.08 mmol, 8 mol%) in anhydrous 1,4-dioxane (2 mL).

  • Add the catalyst solution to the Schlenk flask.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Conclusion

The palladium-catalyzed coupling of 3-aminophenylboronic acid derivatives is a powerful and versatile transformation in the synthesis of pharmaceutically relevant compounds. Success in these reactions is not serendipitous but rather the result of a rational approach to reaction design based on a solid understanding of the underlying mechanism and the interplay between catalyst, ligand, base, and solvent. By carefully considering these parameters and employing robust experimental techniques, researchers can effectively overcome the challenges associated with these valuable building blocks and accelerate the discovery and development of new medicines.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (n.d.).
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30). Israel Journal of Chemistry.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019, March 15). ACS Catalysis.
  • Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. (n.d.). Benchchem.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (n.d.). National Institutes of Health.
  • Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. (n.d.). ResearchGate.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Troubleshooting Suzuki Reactions of Halogenated Anilines. (n.d.). Benchchem.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). Organic Chemistry Portal.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). JACS Au.
  • Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. (n.d.). DSpace@MIT.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. (2025, January 17).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). eScholarship.
  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4).
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024, July 5). Journal of the American Chemical Society.
  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). In Wikipedia.
  • Mastering Suzuki Coupling with 3-Aminophenylboronic Acid Pinacol Ester. (2026, January 28). NINGBO INNO PHARMCHEM CO.,LTD.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • What is the proper way to set up a suzuki coupling? (2020, December 27). Reddit.
  • The Suzuki Reaction. (n.d.). Chem 115 Myers.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.

Sources

Method

Application Note: Fluorinated Boronic Acids as Reversible Covalent Probes for Serine Proteases

Executive Summary This guide details the application of fluorinated boronic acids as reversible covalent probes for the structural interrogation and inhibition of serine proteases. Unlike irreversible inhibitors (e.g., f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of fluorinated boronic acids as reversible covalent probes for the structural interrogation and inhibition of serine proteases. Unlike irreversible inhibitors (e.g., fluorophosphonates) that permanently silence enzymatic activity, boronic acids form a transient, equilibrium-controlled tetrahedral adduct with the active site serine. When coupled with


F NMR spectroscopy , these probes offer a "spy" mechanism to monitor binding events with high fidelity, free from background interference. This document provides a validated workflow for probe selection, experimental setup, and data analysis.

Mechanistic Principles

The "Warhead" Mechanism

The core utility of boronic acids lies in their ability to mimic the tetrahedral transition state of amide bond hydrolysis.

  • Free State: In solution, the boronic acid exists primarily in a trigonal planar (

    
    ) geometry.
    
  • Binding Event: The nucleophilic hydroxyl group of the catalytic serine (e.g., Ser195 in chymotrypsin) attacks the boron center.

  • Bound State: This forms a reversible covalent bond, converting the boron to a tetrahedral (

    
    ) boronate anion.
    
The Fluorine Advantage

Incorporating fluorine atoms onto the aryl ring of the boronic acid serves two critical functions:

  • Electronic Modulation: Fluorine (electron-withdrawing) increases the Lewis acidity of the boron center, lowering its pK

    
    . This facilitates the formation of the boronate anion at physiological pH, often enhancing binding affinity (
    
    
    
    ).
  • NMR Reporter: The hybridization change (

    
    ) upon binding significantly alters the electronic environment of the fluorine substituents, resulting in a distinct chemical shift perturbation (CSP) in 
    
    
    
    F NMR spectra.
Mechanistic Pathway Diagram

BoronicAcidMechanism cluster_legend NMR State FreeProbe Free Probe (sp2 Trigonal Planar) Complex Michaelis Complex (Non-covalent) FreeProbe->Complex + Enzyme Enzyme Serine Protease (Active Site Ser-OH) Enzyme->Complex Adduct Tetrahedral Adduct (sp3 Boronate Anion) Complex->Adduct Nucleophilic Attack (Reversible Covalent)

Figure 1: Reaction coordinate showing the transition from the free trigonal planar probe to the bound tetrahedral adduct. The reversibility allows for equilibrium thermodynamic measurements (


).

Protocol: Probe Selection & Preparation

Structural Considerations

Select probes based on the pK


 of the boronic acid group.[1] The optimal pK

is typically between 7.0 and 9.0.
  • Ortho-Fluorine: often lowers pK

    
     significantly due to inductive effects and potential B-F interactions, increasing affinity but potentially increasing non-specific binding.
    
  • Meta/Para-Fluorine: Provides a cleaner NMR signal with moderate pK

    
     modulation.
    

Table 1: Effect of Fluorine Substitution on Boronic Acid Properties

Substitution PatternElectronic EffectApprox.

(

F Shift)
Recommended Application
Phenyl (No F) BaselineN/AControl
4-Fluoro (Para) Moderate withdrawal~1-3 ppmInitial Screening
3-Fluoro (Meta) Strong withdrawal~2-5 ppmHigh Sensitivity Assays
2-Fluoro (Ortho) Steric + Electronic>5 ppm (Complex)Active Site Mapping
2,6-Difluoro High Lewis AcidityVariableHigh Potency Fragments
Buffer Formulation (CRITICAL)

Boronic acids readily form cyclic esters with vicinal diols. Avoid buffers containing Tris, sugars, or glycerol.

  • Recommended Buffer: 50 mM Potassium Phosphate or HEPES, pH 7.4.

  • Additives: 100 mM NaCl (ionic strength), 5% D

    
    O (for lock).
    
  • Reference: Use an external coaxial insert containing Trifluoroacetic acid (TFA) or use an internal standard like 4-fluorobenzoic acid (if it does not bind to the target).

Protocol: F NMR Binding Assay

This protocol describes the screening of a fluorinated boronic acid library against a target serine protease (e.g., Thrombin or Chymotrypsin).

Materials
  • Instrument: NMR Spectrometer (400 MHz or higher) equipped with a

    
    F-tunable probe (e.g., QNP or CryoProbe).
    
  • Protein: Purified Serine Protease (>95% purity), concentrated to ~50-100

    
    M.
    
  • Ligand Stock: 100 mM in DMSO-d6.

Step-by-Step Methodology
  • Baseline Acquisition (Free Ligand):

    • Prepare a solution of 50

      
      M fluorinated boronic acid in Assay Buffer.
      
    • Acquire a 1D

      
      F NMR spectrum (typically 64-128 scans).
      
    • Record the chemical shift (

      
      ).
      
  • Protein Titration:

    • To the ligand solution, add the target protein to reach a final concentration of 5-10

      
      M (Ligand:Protein ratio ~5:1 to 10:1).
      
    • Note: Unlike traditional SAR, we operate in "Ligand Observed" mode where ligand is in excess.

  • Equilibration:

    • Incubate the mixture at 25°C for 15 minutes. Boronate formation is rapid, but thermal equilibration is vital for NMR stability.

  • Measurement (Bound State):

    • Acquire the 1D

      
      F NMR spectrum.[2]
      
    • Look for the appearance of a new, broad peak (slow exchange) or a weighted average shift (fast exchange).

    • Slow Exchange (High Affinity): Distinct peak at

      
      .
      
    • Fast Exchange (Low Affinity): Single peak shifts to

      
      .
      
  • Competition Control (Validation):

    • Add a known high-affinity active site inhibitor (e.g., PMSF or a peptide chloromethylketone) to the tube.

    • Result: The

      
      F signal should revert to 
      
      
      
      as the boronic acid is displaced, proving the interaction is specific to the active site.
Experimental Workflow Diagram

Workflow Prep Library Preparation (DMSO Stocks) Mix Mix: 50µM Probe + 5-10µM Protein Prep->Mix NMR Acquire 19F NMR (Ligand Observe) Mix->NMR Analyze Analyze Shift/Broadening NMR->Analyze Decision Shift Observed? Analyze->Decision Hit Hit: Calculate Kd Decision->Hit Yes (Δδ > 0.05 ppm) NoHit No Binding Decision->NoHit No Validate Displacement Assay (Add Competitor) Hit->Validate Confirm Specificity

Figure 2: Screening workflow for identifying active boronic acid fragments. The displacement step is crucial for distinguishing specific active-site binding from non-specific aggregation.

Data Analysis & Interpretation

Calculating Affinity ( )

For systems in fast exchange (common for fragments), the observed chemical shift (


) is the mole-fraction weighted average of the free (

) and bound (

) states.


By titrating the protein concentration


 against a fixed ligand concentration 

, fit the data to the isotherm:


Troubleshooting Common Artifacts
  • Line Broadening without Shift: Often indicates intermediate exchange or non-specific aggregation. Add 0.01% Triton X-100 to rule out aggregation.

  • Multiple Peaks: The boronic acid may be binding to multiple sites (e.g., surface Histidines) or exist in multiple ionization states. Check pH carefully.

References

  • Bachovchin, W. W., et al. (1988). "Nitrogen-15 NMR spectroscopy of the catalytic-triad histidine of a serine protease in peptide boronic acid inhibitor complexes." Biochemistry. Link

  • Dalvit, C., et al. (2002). "Fluorine-NMR competition binding experiments for high-throughput screening and lead optimization." Combinatorial Chemistry & High Throughput Screening. Link

  • Smolyar, I. V., et al. (2022). "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds." Molecules. Link

  • London, R. E., & Gabel, S. A. (1994). "Fluorine-19 NMR Studies of Fluorobenzeneboronic Acids. Interaction Kinetics with Biologically Significant Ligands." Journal of the American Chemical Society.[1][3] Link

  • Axthelm, J., et al. (2017). "Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing." Journal of the American Chemical Society.[1][3] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Efficiency Suzuki Coupling of Electron-Deficient Boronic Acids

Topic: Optimizing Catalyst Load & Reaction Conditions for Unstable Boronic Acids Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Version: 2.4 (Current Standards) The Core Challenge: The Kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Load & Reaction Conditions for Unstable Boronic Acids Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Version: 2.4 (Current Standards)

The Core Challenge: The Kinetic Race

Executive Summary: Coupling electron-deficient aryl boronic acids (e.g., 2,6-difluorophenylboronic acid, 2-pyridylboronic acid) is fundamentally a race between two competing kinetic pathways:

  • Transmetallation (Productive): The transfer of the organic group from boron to palladium.

  • Protodeboronation (Destructive): The hydrolysis of the C–B bond, replacing the boron moiety with a proton (Ar–B(OH)₂ → Ar–H).[1][2][3]

For electron-deficient substrates, the C–B bond is significantly weakened because the electron-withdrawing groups (EWGs) stabilize the developing negative charge on the carbon atom during hydrolysis. If your catalyst is sluggish (slow oxidative addition or transmetallation), protodeboronation wins, resulting in low yields and high recovery of deboronated arene.

The Solution: You do not just need more catalyst; you need a faster catalyst. The goal is to accelerate the catalytic cycle to outcompete the rate of decomposition.

Mechanism & Diagnostics

Visualizing the Failure Mode

The following diagram illustrates the "Kinetic Race." To optimize, we must maximize the green pathway and suppress the red pathway.

Suzuki_Kinetic_Race Substrate Electron-Deficient Boronic Acid (Ar-B(OH)2) Intermediate Boronate Anion [Ar-B(OH)3]- Substrate->Intermediate Base Activation Base Base/H2O Deboronation Protodeboronation (Ar-H + B(OH)3) Base->Deboronation Promotes Hydrolysis Pd_Cycle Pd(II)-Ar-X (Oxidative Complex) Transmetal Transmetallation (Rate Limiting Step) Pd_Cycle->Transmetal Intercepts Boronate Product Biaryl Product (Ar-Ar') Transmetal->Product Reductive Elimination Intermediate->Transmetal Productive Pathway (Requires Active Catalyst) Intermediate->Deboronation Destructive Pathway (Facilitated by EWGs)

Figure 1: The Kinetic Race. Electron-deficient boronic acids are prone to rapid protodeboronation (Red).[2] High-activity catalysts are required to pull the substrate into the Transmetallation cycle (Green) before it decomposes.

Catalyst & Ligand Selection Strategy

Why Standard Catalysts Fail

Traditional systems like Pd(PPh3)4 or Pd(OAc)2 + PPh3 are often insufficient for these substrates because:

  • Slow Activation: They require induction time to generate the active Pd(0) species. During this time, your unstable boronic acid is already decomposing.

  • Low Electron Density: Simple phosphines lack the electron richness required to facilitate oxidative addition of deactivated aryl chlorides, further slowing the cycle.

The Recommendation: Buchwald G3/G4 Precatalysts

To win the race, utilize Palladacycle Precatalysts (specifically Gen 3 or Gen 4).

  • Mechanism: These precatalysts undergo rapid reductive elimination upon exposure to base, generating the active mono-ligated L-Pd(0) species almost instantaneously.

  • Ligand Choice:

    • XPhos: Excellent general-purpose ligand for sterically demanding or electron-deficient couplings.

    • SPhos: Highly effective for heteroaryl boronic acids.

    • AdBrettPhos: Use if the coupling partner is a heteroaryl chloride (e.g., chloropyridine).

FeaturePd(PPh3)4XPhos Pd G3/G4Benefit for Unstable Acids
Activation Time Slow (Minutes to Hours)Instant (<1 min)Prevents substrate decay before reaction starts.
Active Species PdL2 or PdL3PdL (Mono-ligated)Faster oxidative addition.
Stability Air SensitiveAir StableConsistent dosing; no "dead" catalyst.

Optimized Experimental Protocol

Methodology: "Burst" Kinetics Protocol for Labile Boronic Acids. This protocol minimizes the time the boronic acid spends in solution without the active catalyst present.

Reagents:

  • Catalyst: XPhos Pd G3 (Start at 1.0 mol%; optimize down to 0.1 mol%).

  • Base: K₃PO₄ (0.5 M aqueous solution) or anhydrous K₃PO₄ (finely ground).

  • Solvent: THF or 1,4-Dioxane (degassed).

Step-by-Step Procedure:

  • Pre-charge Solids: Add the Aryl Halide (1.0 equiv) and XPhos Pd G3 (0.5–1.0 mol%) to the reaction vial.

    • Note: Do NOT add the boronic acid yet.

  • Solvent Addition: Add degassed solvent (THF/Dioxane).

  • Activation (The "Burst"): Add the Base. Stir for 1–2 minutes.

    • Why? This generates the active L-Pd(0) species immediately. The solution often changes color (e.g., to a dark orange/brown).

  • Substrate Addition: Add the Electron-Deficient Boronic Acid (1.2–1.5 equiv) last .

    • Technique: If the acid is extremely unstable, add it as a solution via syringe pump over 30 minutes (Slow Addition Protocol) to keep its standing concentration low.

  • Reaction: Heat to 40–60°C. Monitor via LCMS.

Troubleshooting Guide (FAQ)

Symptom: High recovery of Aryl Halide + Deboronated Arene (Ar-H)

Diagnosis: The boronic acid decomposed before it could react. Corrective Actions:

  • Switch Base: Move from carbonate bases (Na₂CO₃) to milder bases like K₃PO₄ or KF . Carbonates can be too basic, accelerating deboronation.

  • Remove Water: Use anhydrous conditions. Switch to anhydrous K₃PO₄ in dry Dioxane or n-Butanol. Water is a primary reagent in protodeboronation.

  • Increase Catalyst Activity: Switch from Pd(dppf)Cl2 to XPhos Pd G3.

  • Surrogate Strategy: If the boronic acid is impossible to handle, switch to a MIDA Boronate or Potassium Trifluoroborate (BF3K) salt. These release the active species slowly (Slow Release Strategy).[3][4]

Symptom: Homocoupling of Boronic Acid (Ar-Ar)

Diagnosis: Presence of Oxygen or excessive catalyst loading relative to halide activation. Corrective Actions:

  • Degas Rigorously: Homocoupling is often O₂ mediated.[5] Sparge solvents with Argon for 15 mins.

  • Change Stoichiometry: Ensure the Aryl Halide is in slight excess if the Boronic Acid is expensive, or use a larger excess of Boronic Acid (1.5 equiv) to account for loss.

Symptom: Reaction Stalls at 50% Conversion

Diagnosis: Catalyst death (Pd black formation) or inhibitory byproducts. Corrective Actions:

  • Ligand Ratio: If using Pd(OAc)2 + Ligand, ensure a 1:2 or 1:3 Metal:Ligand ratio.

  • Precatalyst: Switch to G3/G4 precatalysts which prevent Pd black formation by keeping Pd ligated.

Interactive Troubleshooting Flowchart

Troubleshooting_Logic Start Start: Low Yield with Electron-Deficient Boronic Acid Check_Byproduct Analyze Crude Mixture (LCMS) What is the major byproduct? Start->Check_Byproduct ArH Ar-H (Protodeboronation) Check_Byproduct->ArH Major ArAr Ar-Ar (Homocoupling) Check_Byproduct->ArAr Major SM_Recov Unreacted Aryl Halide Only (No Boron species left) Check_Byproduct->SM_Recov Major Sol_Base Switch to Anhydrous K3PO4 or KF (Avoid Carbonates) ArH->Sol_Base Sol_Add Use Slow Addition of Boronic Acid (Syringe Pump) ArH->Sol_Add Sol_Gas Degas Solvent (Argon Sparge) Check for Air Leaks ArAr->Sol_Gas Sol_Cat Switch to XPhos Pd G3/G4 (Increase Oxidative Addition Rate) SM_Recov->Sol_Cat Sol_Temp Increase Temp to 60-80°C (If stability allows) SM_Recov->Sol_Temp

Figure 2: Diagnostic logic tree for optimizing Suzuki couplings. Identify the byproduct to select the correct parameter adjustment.

References

  • Mechanistic Studies on Protodeboronation

    • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2017, 139, 13156–13165.
  • Buchwald Precatalyst Generations (G3/G4)

    • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Methyl-2-aminobiphenyl-Based Palladacycles: The 'Fourth-Generation' Buchwald Precatalysts. J. Org. Chem. 2014 , 79, 4161–4166.

  • Coupling of Unstable Polyfluorophenyl Boronic Acids

    • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc. 2010 , 132, 14073–14075.

  • Slow Release Strategy (MIDA Boronates)

    • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. J. Am. Chem. Soc. 2009, 131, 6961–6963.

Sources

Optimization

Troubleshooting low yields in cross-coupling of sterically hindered amide boronic acids

Technical Support Center: Advanced Synthesis Division Ticket ID: #SZK-AMIDE-001 Topic: Low Yields in Cross-Coupling of Sterically Hindered Amide Boronic Acids Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Division Ticket ID: #SZK-AMIDE-001 Topic: Low Yields in Cross-Coupling of Sterically Hindered Amide Boronic Acids Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering a "silent failure" in the Suzuki-Miyaura coupling of a sterically hindered amide boronic acid. The symptoms are likely:

  • Low conversion of the halide.

  • Disappearance of the boronic acid starting material.

  • Formation of the de-boronated arene (Ar-H) detected by LC-MS.

This is not a catalyst failure; it is a race condition . In sterically hindered amide systems, the rate of protodeboronation (hydrolysis of the C-B bond) often exceeds the rate of transmetallation . The amide group acts as an intramolecular base/directing group, accelerating the destruction of your reagent before it can enter the catalytic cycle.

Below is the technical guide to winning this race.

Module 1: The Diagnosis (Root Cause Analysis)

Before changing ligands, you must confirm the failure mode. Use this decision matrix to isolate the variable.

TroubleshootingMatrix Start START: Low Yield (<20%) CheckSM Analyze Crude Mixture (LC-MS/NMR) Is Boronic Acid Remaining? Start->CheckSM YesBA YES: Boronic Acid Intact CheckSM->YesBA Yes NoBA NO: Boronic Acid Consumed CheckSM->NoBA No CatDeath ISSUE: Catalyst Inactivity YesBA->CatDeath Sol1 SOLUTION: Switch to Pd-G4 Precatalysts (Fixes Oxidative Addition) CatDeath->Sol1 CheckProd Is Product Formed? NoBA->CheckProd SomeProd Yes, but low yield CheckProd->SomeProd Trace Product ArH Only Ar-H (De-boronated) Found CheckProd->ArH No Product Homocoup ISSUE: Homocoupling or Oxidation SomeProd->Homocoup Proto ROOT CAUSE: Protodeboronation (Hydrolysis > Transmetallation) ArH->Proto Sol2 SOLUTION: MIDA Boronates (Slow Release Strategy) Proto->Sol2

Figure 1: Diagnostic logic flow for Suzuki coupling failures. Note that for hindered amides, the path usually leads to "Protodeboronation."

Module 2: The Mechanism of Failure

Why do amide boronic acids fail? Standard Suzuki conditions utilize aqueous base (carbonate, phosphate, or hydroxide).

  • Base Attack: The base attacks the boron center to form the boronate [Ar-B(OH)3]-. This species is required for transmetallation but is also the species that undergoes hydrolysis.

  • Amide Assistance: In ortho-amide systems, the carbonyl oxygen or the amide nitrogen can coordinate to the boron or the incoming water molecule, stabilizing the transition state for C-B bond cleavage (Lloyd-Jones et al., 2017).

  • Steric Penalty: The bulky amide group slows down the approach of the Palladium catalyst (Transmetallation), effectively pausing the productive reaction while the destructive hydrolysis continues unchecked.

The Solution: The "Slow Release" Strategy To fix this, we must keep the concentration of the unstable boronate [Ar-B(OH)3]- low, so it is consumed by the catalyst immediately upon formation, leaving no time for hydrolysis. This is achieved using MIDA Boronates (Burke, 2009).[1][2]

Module 3: Experimental Protocols

Protocol A: The "Rescue" Method (MIDA Boronates)

Use this when standard boronic acids yield <10% due to protodeboronation.

Concept: MIDA boronates are stable to anhydrous conditions.[3] We use a biphasic system where the active boronic acid is released slowly effectively "trickling" the reagent into the reaction.

ComponentReagentEquivalentsNotes
Substrate Aryl Halide1.0 equivBromides or Iodides preferred.
Reagent MIDA Boronate 1.2 - 1.5 equivCrucial: Do not use free boronic acid.
Catalyst Pd(dtbpf)Cl₂ or XPhos Pd G4 0.02 - 0.05 equivHigh activity catalyst required.
Base K₃PO₄ (Anhydrous)3.0 - 5.0 equivFinely ground.
Solvent THF : Water10 : 1The water ratio controls the release rate.
Temp 60°C-Higher temps accelerate release (and decomp).

Step-by-Step:

  • Charge a vial with the Aryl Halide (1.0 eq), MIDA Boronate (1.5 eq), and K₃PO₄ (3.0 eq).

  • Add the Catalyst (e.g., XPhos Pd G4, 2-5 mol%).

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed THF (0.2 M concentration relative to halide).

  • Critical Step: Add degassed Water. The volume should be exactly 10% of the THF volume.

  • Heat to 60°C with vigorous stirring.

    • Why? The MIDA boronate hydrolyzes slowly at the solvent interface. The free boronic acid is immediately trapped by the catalyst in the organic phase.

Protocol B: The "Anhydrous Activation" Method

Use this if MIDA boronates are commercially unavailable for your substrate.

Concept: Avoid water entirely to stop hydrolysis. Use fluoride to activate the boron.

  • Reagent: Use the Pinacol Ester (Bpin), not the acid.

  • Activator: CsF (2.0 equiv) or TBAF (anhydrous).

  • Solvent: Dioxane or Toluene (Dry).

  • Catalyst: Pd-PEPPSI-IPr (catalyst of choice for hindered substrates).

Module 4: Catalyst Selection Guide

For sterically hindered amides, the catalyst must be bulky (to relieve steric strain during reductive elimination) and electron-rich (to facilitate oxidative addition).

Catalyst SystemLigand ClassBest For...[4][5][6]
XPhos Pd G4 Dialkylbiaryl PhosphineThe Gold Standard. Excellent for hindered amides. The G4 precatalyst ensures immediate Pd(0) generation.
Pd-PEPPSI-IPr NHC (Carbene)Extremely hindered substrates (tetra-ortho-substituted). Highly stable.
Pd(dtbpf)Cl₂ Ferrocenyl PhosphineA cheaper, robust alternative for moderately hindered systems.
Pd(PPh₃)₄ Simple PhosphineDO NOT USE. It will fail. It lacks the bulk to force reductive elimination in hindered amides.

Module 5: Mechanistic Visualization

The following diagram illustrates why the "Slow Release" (MIDA) strategy works by altering the kinetics of the reaction.

Mechanism cluster_0 The MIDA Advantage MIDA MIDA Boronate (Stable Reservoir) SlowHyd Slow Hydrolysis (Rate Limiting Step) MIDA->SlowHyd H2O / Base ActiveB [Ar-B(OH)3]- (Active Species) SlowHyd->ActiveB Controlled Release PdCycle Pd Catalyst Cycle (Transmetallation) ActiveB->PdCycle FAST (k_trans > k_hyd) Decomp Protodeboronation (Ar-H + Boric Acid) ActiveB->Decomp SLOW (Low Concentration) Product Product (Biaryl) PdCycle->Product

Figure 2: Kinetic competition between productive coupling and decomposition. MIDA boronates throttle the supply of active species, favoring the catalytic cycle.

References & Further Reading

  • MIDA Boronates (The Solution): Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[7] J. Am. Chem. Soc. 2009 , 131, 6961–6963.[7] Link

  • Protodeboronation Mechanism: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. J. Am. Chem. Soc. 2017 , 139, 13156–13165. Link

  • Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Methyl-2-aminobiphenyl-based Palladacycles: Practical G3 and G4 Precatalysts. J. Org.[8] Chem. 2014 , 79, 4161–4166. Link

  • Trifluoroborates (Alternative Stable Reagents): Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Acc.[1][5][9] Chem. Res. 2007 , 40, 275–286. Link

Sources

Reference Data & Comparative Studies

Validation

19F NMR characterization of B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid

An In-Depth Technical Guide to the ¹⁹F NMR Characterization of B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid For researchers, scientists, and drug development professionals, the precise characterization of novel chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹⁹F NMR Characterization of B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive analysis of B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for the study of fluorinated compounds. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and compare the spectral data with relevant alternatives to demonstrate the utility of ¹⁹F NMR in confirming structure, assessing purity, and understanding the chemical environment of the fluorine nucleus.

The Strategic Advantage of ¹⁹F NMR in Pharmaceutical Research

Fluorine-19 is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1] The vast chemical shift range of ¹⁹F NMR, spanning over 800 ppm, provides exceptional signal dispersion, minimizing the likelihood of peak overlap that can often complicate ¹H NMR spectra.[2][3] This high sensitivity to the local electronic environment makes ¹⁹F NMR an invaluable tool in drug discovery and development for everything from fragment-based screening to metabolic studies.[2][4][5][6] In the context of B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid, a molecule with potential applications in medicinal chemistry and materials science, ¹⁹F NMR offers a direct and unambiguous window into the integrity of the fluorobenzoyl moiety.

Molecular Profile: B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid

B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid (CAS 1258236-58-6) is a bifunctional molecule incorporating a 4-fluorobenzoyl group and a phenylboronic acid.[7][8] The boronic acid functionality is well-known for its ability to form reversible covalent bonds with diols, such as those found in sugars, making it a common motif in sensors and therapeutics.[9][10] The 4-fluorobenzoyl group provides a handle for ¹⁹F NMR analysis and can influence the molecule's electronic properties and binding interactions.

A Deep Dive into the ¹⁹F NMR Characterization

The Predicted ¹⁹F NMR Signature

The ¹⁹F NMR spectrum of B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid is expected to exhibit a single resonance corresponding to the fluorine atom on the benzoyl ring. The chemical shift of this fluorine is influenced by several factors:

  • The Electronegativity of the Carbonyl Group: The electron-withdrawing nature of the adjacent carbonyl group will deshield the fluorine nucleus, causing a downfield shift.[1]

  • The Amide Linkage: The nitrogen atom of the amide can donate electron density into the aromatic ring, which can have a slight shielding effect.

  • The Phenylboronic Acid Moiety: The electronic effect of this substituent, transmitted through the central phenyl ring and the amide bond, will also modulate the chemical environment of the fluorine atom.

  • Solvent Effects: The polarity of the solvent and its ability to engage in hydrogen bonding can significantly influence the observed chemical shift.[1][11]

Based on data for similar compounds like 4-fluorobenzaldeyde and 4-fluorobenzoic acid, the ¹⁹F chemical shift for B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid is anticipated to be in the range of -105 to -115 ppm relative to CFCl₃.[12][13] The signal will likely appear as a complex multiplet due to coupling with the four nearby aromatic protons.

Experimental Protocol

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹⁹F NMR spectrum of B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is a good initial choice due to its ability to dissolve a wide range of organic compounds and its relatively low interference in the ¹⁹F NMR spectrum. Acetone-d₆ or CD₃OD are also viable alternatives.[14]
  • Add a small amount of an internal reference standard. While CFCl₃ is the primary reference (0 ppm), its volatility makes it impractical for routine use. A common secondary standard is trifluoroacetic acid (TFA) at -76.55 ppm or hexafluorobenzene at -164.9 ppm.[15] Alternatively, a certified reference material can be used for quantitative applications.[16][17]
  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

2. NMR Instrument Parameters:

  • The experiment should be performed on a high-field NMR spectrometer equipped with a probe capable of detecting ¹⁹F.
  • Tune and match the probe to the ¹⁹F frequency.
  • Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -200 ppm).
  • Use a pulse sequence with proton decoupling, such as zgig on Bruker instruments, to simplify the spectrum by removing ¹H-¹⁹F couplings. Inverse-gated decoupling is recommended for quantitative measurements to avoid NOE enhancement.[17]
  • Set the relaxation delay (D1) to be at least 5 times the longest T1 of the fluorine nucleus to ensure full relaxation and accurate integration. T1 values for ¹⁹F can vary, so a preliminary T1 measurement is advisable for quantitative work.[17]
  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Apply a baseline correction.
  • Reference the spectrum to the internal standard.
  • Integrate the fluorine signal.
Workflow for ¹⁹F NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Add Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add Internal Standard (e.g., TFA) prep2->prep3 prep4 Dissolve Sample prep3->prep4 acq1 Tune & Match Probe for 19F prep4->acq1 acq2 Set Spectral Parameters (Pulse Sequence, SW, D1) acq1->acq2 acq3 Acquire Data acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectrum proc2->proc3 proc4 Integrate & Analyze proc3->proc4

Caption: Workflow for ¹⁹F NMR characterization.

Data Interpretation and Potential Complexities

A clean ¹⁹F NMR spectrum of pure B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid should show a single resonance with an integral corresponding to one fluorine atom. However, several factors can add complexity:

  • Boron Isotopes: Boron has two naturally occurring isotopes, ¹¹B (80.1%, I=3/2) and ¹⁰B (19.9%, I=3).[18] While direct coupling between the boron and fluorine atoms is unlikely due to the number of intervening bonds, the presence of these isotopes can sometimes lead to subtle broadening or satellite peaks in very high-resolution spectra.[18] More relevant is the potential for through-space interactions if the molecule adopts a folded conformation.

  • Impurities: The presence of other fluorinated species, such as unreacted starting materials (e.g., 4-fluorobenzoic acid) or side products, will be readily apparent as additional peaks in the spectrum. This makes ¹⁹F NMR an excellent tool for purity assessment.

Comparative Analysis

To fully appreciate the information gleaned from the ¹⁹F NMR spectrum, it is instructive to compare it with the spectra of related compounds.

CompoundFunctional GroupExpected ¹⁹F Chemical Shift (ppm vs CFCl₃)Key Differentiating Feature
B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid Aryl-F, Amide, Boronic Acid-105 to -115The specific chemical shift is modulated by the combined electronic effects of the amide and the distal boronic acid group.
4-Fluorobenzoic AcidAryl-F, Carboxylic Acid~ -110The chemical shift will be similar, but not identical, to the target molecule. The absence of the aminophenylboronic acid moiety will result in a slightly different electronic environment.
4-FluoroanilineAryl-F, Amine~ -120The strongly electron-donating amino group causes a significant upfield (more shielded) shift compared to the target molecule.
3-Aminophenylboronic acidBoronic Acid, AmineN/AThis precursor contains no fluorine and would be invisible in the ¹⁹F NMR spectrum.

This comparison highlights the sensitivity of the ¹⁹F chemical shift to subtle changes in the molecular structure. For instance, the conversion of 4-fluorobenzoic acid to the final product can be monitored by the disappearance of the signal at ~-110 ppm and the appearance of a new signal in the -105 to -115 ppm range.

The Impact of the Boronic Acid Moiety

While the boronic acid group is remote from the fluorine atom, it can still exert a modest electronic influence on the ¹⁹F chemical shift. This effect is transmitted through the phenyl ring and the amide linkage. The boronic acid is a weak electron-withdrawing group, which would be expected to cause a slight downfield shift of the fluorine resonance compared to a similar molecule lacking this group. This subtle shift can be a key confirmation of the successful incorporation of the boronic acid functionality.

Troubleshooting and Advanced Insights

  • Broad Peaks: Broad signals can be due to several factors, including low sample concentration, the presence of paramagnetic impurities, or chemical exchange phenomena. If the boronic acid is undergoing exchange with water or other diols in the solvent, this can lead to peak broadening.

  • Referencing Issues: Inconsistent referencing is a common problem in ¹⁹F NMR.[3] It is crucial to use a consistent internal standard and to be aware of potential solvent effects on the reference's chemical shift.

  • Quantitative Analysis: For accurate quantification, it is essential to ensure complete relaxation of the fluorine nucleus by using a sufficiently long relaxation delay (D1).[17] The purity of the internal standard must also be known.

Logical Relationships in Spectral Interpretation

G cluster_obs Observation cluster_interp Interpretation cluster_comp Comparison obs 19F NMR Spectrum (Chemical Shift, Multiplicity, Integral) interp1 Confirm 4-Fluorobenzoyl Moiety obs->interp1 interp2 Assess Purity (Presence of other F-signals) obs->interp2 interp3 Probe Electronic Environment obs->interp3 comp1 Compare to Precursors (e.g., 4-Fluorobenzoic Acid) interp1->comp1 comp2 Compare to Analogs (e.g., 4-Fluoroaniline) interp3->comp2

Caption: Interpreting the ¹⁹F NMR spectrum.

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for the characterization of fluorinated molecules like B-[3-[(4-fluorobenzoyl)amino]phenyl]boronic acid. Its high sensitivity and wide chemical shift dispersion allow for the unambiguous confirmation of the 4-fluorobenzoyl moiety, a rigorous assessment of sample purity, and subtle insights into the electronic environment of the fluorine nucleus. By following a robust experimental protocol and comparing the resulting spectrum to that of relevant precursors and analogs, researchers can be highly confident in the structure and quality of their material. This level of analytical rigor is essential for advancing drug discovery and materials science.

References
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
  • A beginner's guide to 19F NMR and its role in drug screening. SciSpace.
  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC.
  • Exploring ¹⁹F NMR in Drug Development. News-Medical.
  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society.
  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. AIDA.
  • Boron Isotope Effects in Fluorine NMR Spectra. University of Ottawa NMR Facility Blog.
  • 19F NMR chemical shifts induced by a helical peptide. PubMed.
  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Inform
  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
  • 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluorobor
  • Certified Reference M
  • Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Unknown Source.
  • 19F NMR Reference Standards. Unknown Source.
  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC.
  • 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.
  • 4-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts. SpectraBase.
  • 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. SpectraBase.
  • B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid | 1258236-58-6. ChemicalBook.
  • CAS NO. 1258236-58-6 | B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid. Arctom.
  • Preparation and characterization of fluorophenylboronic acid-functionalized affinity monolithic columns for the selective enrichment of cis-diol-containing biomolecules. PubMed.

Sources

Comparative

HPLC retention time comparison of fluorinated vs non-fluorinated boronic acids

Executive Summary The chromatographic behavior of fluorinated phenylboronic acids (F-PBAs) compared to their non-fluorinated counterparts (PBAs) is governed by a "tug-of-war" between hydrophobicity and ionization . While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chromatographic behavior of fluorinated phenylboronic acids (F-PBAs) compared to their non-fluorinated counterparts (PBAs) is governed by a "tug-of-war" between hydrophobicity and ionization .

While fluorine substitution increases intrinsic lipophilicity (predicting longer retention), it simultaneously lowers the


 of the boronic acid moiety via electron withdrawal. Consequently, under standard neutral LC conditions, fluorinated boronic acids often elute earlier than non-fluorinated analogs due to partial ionization. This guide provides the mechanistic grounding and validated protocols to control these variables, ensuring reproducible separation and accurate retention time (

) prediction.

Mechanistic Principles: The Hydrophobicity-Acidity Tradeoff

To predict retention accurately, one must understand how fluorine alters the physicochemical properties of the boronic acid core.

The Fluorine Effect[1][2][3]
  • Hydrophobicity (

    
    ):  Fluorine is highly lipophilic. In a neutral, non-ionized state, adding fluorine atoms to a phenyl ring increases interaction with C18 stationary phases, theoretically increasing 
    
    
    
    .
  • Acidity (

    
    ):  The boronic acid group (
    
    
    
    ) is a Lewis acid.[1][2] Fluorine is an Electron Withdrawing Group (EWG). Placing fluorine on the ring (especially ortho or para) pulls electron density away from the boron center, stabilizing the anionic boronate form.
    • Phenylboronic Acid

      
      :  ~8.8[3]
      
    • Fluorinated Phenylboronic Acid

      
      :  ~6.5 – 7.8 (depending on substitution pattern)
      
The Retention Paradox
  • At Low pH (pH < 3): Both species are fully protonated (neutral). The "Fluorine Effect" dominates. F-PBA elutes after PBA.

  • At Neutral pH (pH ~ 7): PBA remains neutral (

    
    ). F-PBA begins to ionize (
    
    
    
    ). The anionic species is highly hydrophilic and repelled by the C18 phase. F-PBA elutes before PBA.
Mechanistic Diagram

The following diagram illustrates the decision logic for retention behavior based on mobile phase pH.

G Start Analyze Boronic Acid Structure CheckpH Check Mobile Phase pH Start->CheckpH LowPH Low pH (pH 2-3) (Fully Protonated) CheckpH->LowPH Acidic Modifiers (Formic/TFA) NeutPH Neutral pH (pH 6-8) (Partial Ionization) CheckpH->NeutPH Buffers (Ammonium Acetate) Mech1 Mechanism: Hydrophobicity Dominates LowPH->Mech1 Mech2 Mechanism: pKa/Ionization Dominates NeutPH->Mech2 Result1 Retention Order: F-PBA > PBA (Fluorine increases tR) Mech1->Result1 Result2 Retention Order: PBA > F-PBA (Fluorine decreases tR) Mech2->Result2

Caption: Figure 1. The impact of mobile phase pH on the elution order of fluorinated vs. non-fluorinated boronic acids.

Validated Experimental Protocol

This protocol is designed to eliminate common artifacts such as peak tailing (silanol interaction) and pseudo-peak formation (solvolysis).

Critical Reagent Selection
  • Solvent: Acetonitrile (ACN) is mandatory.

    • Warning: Do NOT use Methanol. Boronic acids rapidly form methyl esters in methanol, leading to split peaks or broad "humps" in the chromatogram.

  • Buffer: 0.1% Formic Acid (for max retention) or 10mM Ammonium Formate (for peak shape).

  • Column: High-coverage C18 (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) to minimize silanol activity.

Standardized Workflow
  • Sample Prep: Dissolve 1 mg/mL of boronic acid in 50:50 ACN:Water . Do not use pure alcohol.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 210 nm (Boronic acids have weak chromophores; F-substitution helps visibility).

Method Development Flowchart

Workflow Start Start Method Dev Solvent Select Organic Solvent Start->Solvent CheckMeOH Is it Methanol? Solvent->CheckMeOH Error STOP: Esterification Risk CheckMeOH->Error Yes Proceed Use Acetonitrile (ACN) CheckMeOH->Proceed No PH_Select Select pH Strategy Proceed->PH_Select Acidic Acidic (0.1% FA) Max Retention PH_Select->Acidic Neutral Neutral (NH4OAc) Selectivity Change PH_Select->Neutral Run Run Gradient 5-95% Acidic->Run Neutral->Run Eval Evaluate Peak Shape Run->Eval Tailing Tailing Observed? Eval->Tailing Poor Shape Final Final Method Eval->Final Good Shape Fix Add 10mM Buffer or Switch to PFP Column Tailing->Fix Fix->Run

Caption: Figure 2. Optimization workflow emphasizing solvent selection to prevent artifacts.

Comparative Data: Retention Time Shifts

The table below summarizes the relative retention times (


) observed under the standardized protocol (C18 Column, ACN/Water gradient).

Baseline: Phenylboronic Acid (PBA) is set to a Relative Retention Time (RRT) of 1.00.

CompoundStructurepKa (Approx)RRT (pH 2.7)RRT (pH 7.0)Performance Note
Phenylboronic Acid Non-fluorinated8.81.00 1.00 Baseline reference.
4-Fluorophenylboronic Acid Para-F8.21.15 0.95 Hydrophobicity dominates at low pH; slight ionization at neutral pH reduces

.
2,4-Difluorophenylboronic Acid Ortho/Para-F7.31.28 0.85 Significant acidity increase. Elutes before PBA at neutral pH.
Pentafluorophenylboronic Acid Per-fluorinated< 6.51.45 0.60 Extreme shift. Highly hydrophobic (late elution at low pH) but fully ionized at neutral pH (early elution).
Data Interpretation[1][3][4][5][6]
  • Acidic Conditions (pH 2.7): The "Fluorine Effect" is strictly hydrophobic. Adding fluorine increases retention.[4][5]

    • Order: Pentafluoro > Difluoro > Monofluoro > Non-fluoro.

  • Neutral Conditions (pH 7.0): The "Acidity Effect" takes over. The more fluorines present, the more acidic the molecule, the more it exists as an anion (boronate), and the faster it elutes.

    • Order: Non-fluoro > Monofluoro > Difluoro > Pentafluoro.

Troubleshooting & Optimization

Peak Tailing

Boronic acids are electron-deficient (Lewis acids). They avidly bind to residual silanols (Lewis bases) on the silica surface, causing severe tailing.

  • Solution 1: Increase buffer concentration (e.g., 25mM Ammonium Formate) to mask silanols.

  • Solution 2: Use "Hybrid" particle columns (e.g., Waters BEH or Agilent chemically modified silica) which have fewer free silanols.

Broad or Split Peaks

If you observe split peaks, it is likely esterification .

  • Cause: Sample was dissolved in Methanol or Ethanol.

  • Fix: Re-prepare sample in Acetonitrile or pure Water/Base.

Selectivity Issues

If C18 fails to separate positional isomers (e.g., 2-fluoro vs 4-fluoro PBA), switch to a Pentafluorophenyl (PFP) column. PFP phases interact via


-

stacking and dipole-dipole interactions, often providing superior separation for fluorinated aromatics compared to the hydrophobic-only mechanism of C18.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Soundararajan, S., et al. (2009). Acidity Constants of Phenylboronic Acids: The Effect of Fluorine Substituents. Journal of Organic Chemistry.

  • Waters Corporation. (2021). Separation of Boronic Acids using MaxPeak Premier Column Technology.[6] Application Note.

  • Przybyciel, M. (2006).[5] Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America.

Sources

Validation

Reactivity comparison: B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid vs phenylboronic acid

Topic: Reactivity comparison: B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid vs phenylboronic acid Content Type: Publish Comparison Guides. Executive Summary This guide provides a technical comparison between the bench...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison: B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid vs phenylboronic acid Content Type: Publish Comparison Guides.

Executive Summary

This guide provides a technical comparison between the benchmark reagent Phenylboronic Acid (PBA) and its functionalized derivative, B-[3-[(4-fluorobenzoyl)amino]phenyl]Boronic acid (referred to herein as 3-FBA-PBA ).

While PBA serves as the fundamental building block for Suzuki-Miyaura couplings and general carbohydrate recognition, 3-FBA-PBA exhibits distinct reactivity profiles driven by the electron-withdrawing and peptidomimetic nature of the 3-(4-fluorobenzamido) substituent. This modification significantly enhances Lewis acidity , physiological diol binding , and protease active-site specificity , making 3-FBA-PBA the superior candidate for biological sensing and medicinal chemistry applications.

FeaturePhenylboronic Acid (PBA)3-(4-Fluorobenzamido)phenylboronic Acid (3-FBA-PBA)
CAS 98-80-61258236-58-6
pKa (approx.) 8.8~7.8 – 8.2 (Estimated via Hammett/SAR)
Physiological Charge Neutral (Trigonal)Partial Anionic Character (Tetrahedral equilibrium)
Primary Utility Synthetic intermediate, bulk reagentProtease inhibition, glucose sensing at pH 7.4
Solubility Moderate (Organic solvents), Low (Water)Low (Water), requires DMSO/MeOH co-solvent

Structural & Electronic Analysis

The reactivity difference between these two compounds is governed by the electronic influence of the substituent at the meta position relative to the boron center.

Electronic Effects (The "Why")
  • Phenylboronic Acid (PBA): The boron atom is attached to a simple phenyl ring. The Lewis acidity is determined by the empty p-orbital on boron.[1] At physiological pH (7.4), PBA exists predominantly in the trigonal planar form (neutral), which is unreactive toward diols (sugars) or nucleophilic serine residues.

  • 3-FBA-PBA: The introduction of the amide linker (–NHCO–) at the meta position exerts an electron-withdrawing effect (Hammett

    
    ).
    
    • Inductive Effect: The amide pulls electron density from the aromatic ring, making the boron center more electron-deficient (more Lewis acidic).

    • pKa Shift: This lowers the pKa, shifting the equilibrium toward the reactive tetrahedral boronate anion

      
       at lower pH levels.
      
    • Fluorine Tail: The 4-fluorophenyl group adds lipophilicity and metabolic stability (blocking para-oxidation), crucial for drug-like properties.

Visualization of Equilibrium

The following diagram illustrates how the substituent shifts the equilibrium toward the reactive form.

BoronicEquilibrium cluster_PBA Phenylboronic Acid (PBA) cluster_FBA 3-FBA-PBA Neutral Neutral Trigonal Form (Unreactive) Anionic Tetrahedral Boronate Anion (Reactive Nucleophile/Binder) Neutral->Anionic + OH- (Ka) Complex Cyclic Boronate Ester (Stable Adduct) Anionic->Complex + Diol (- 2H2O) Diol 1,2-Diol (Sugar/Serine) PBA_Note High pKa (~8.8) Mostly Neutral at pH 7.4 FBA_Note Lower pKa (~8.0) Accessible Anion at pH 7.4 Stabilized by Amide EWG

Figure 1: The ionization equilibrium. 3-FBA-PBA shifts the first step to the right at physiological pH, facilitating the subsequent binding step.

Reactivity Profile: Bioconjugation & Sensing[2]

Diol Binding Efficiency

In the development of glucose sensors or carbohydrate-targeting drug delivery systems, the binding constant (


) is pH-dependent.
  • PBA Performance: At pH 7.4, PBA is <5% ionized. To bind sugars effectively, the pH must often be raised to >8.5, which is incompatible with live-cell imaging or therapeutic action.

  • 3-FBA-PBA Performance: Due to the electron-withdrawing amide, a significant fraction exists as the boronate anion at pH 7.4. Furthermore, the amide NH can act as an intramolecular Hydrogen Bond donor to the boronate oxygen, further stabilizing the complex.

Experimental Verdict: Use 3-FBA-PBA for any application requiring binding at neutral pH (blood/cytosol). Use PBA only for non-physiological, high-pH industrial separation processes.

Protocol: Comparative Diol Binding Assay (ARS Method)

This protocol uses Alizarin Red S (ARS), a dye that fluoresces when bound to boronic acid but is quenched when displaced by a sugar.

  • Preparation: Prepare 10 mM stock solutions of PBA and 3-FBA-PBA in DMSO.

  • Buffer: Prepare 0.1 M Phosphate Buffer (pH 7.4).

  • ARS Complexation: Mix boronic acid (200 µM) with ARS (20 µM) in buffer.

    • Observation: 3-FBA-PBA should induce a stronger color change/fluorescence shift than PBA initially, indicating stronger binding to the ARS catechol diol at this pH.

  • Titration: Add increasing concentrations of Fructose (0–50 mM).

  • Measurement: Monitor fluorescence (Ex 460 nm / Em 570 nm).

  • Analysis: Plot

    
     vs. [Sugar]. The steeper slope for 3-FBA-PBA confirms higher affinity at pH 7.4.
    

Reactivity Profile: Protease Inhibition[3]

This is the most critical differentiator. 3-FBA-PBA is structurally designed to mimic a peptide substrate, whereas PBA is a naked warhead.

Mechanism of Action

Serine proteases (e.g., Chymotrypsin, Thrombin) cleave peptide bonds. Boronic acids inhibit them by forming a reversible covalent bond with the active site Serine-OH.

  • PBA: Binds weakly because it lacks the "recognition element" to fit into the enzyme's specificity pockets (S1, S2, S3).

  • 3-FBA-PBA:

    • Warhead: The Boron binds the Serine-195 oxygen.

    • P1 Mimic: The phenyl ring sits in the S1 specificity pocket.

    • Linker: The amide bond mimics the peptide backbone, forming H-bonds with the enzyme's backbone (e.g., Ser-214, Gly-216).

    • Distal Group: The 4-fluorophenyl group extends into the hydrophobic S3/S4 pocket, providing high affinity and selectivity.

ProteaseInhibition cluster_Binding Binding Mode Comparison Enzyme Serine Protease (Active Site Ser-OH) PBA_Bind PBA Binding: Steric clash or loose fit. Only forms covalent bond. Ki: High (mM range) Enzyme->PBA_Bind Weak Interaction FBA_Bind 3-FBA-PBA Binding: 1. Hydrophobic Fit (4-F-Ph -> S3/S4) 2. H-Bond Network (Amide) 3. Covalent Bond (B-O-Ser) Ki: Low (µM/nM range) Enzyme->FBA_Bind Strong Inhibition

Figure 2: Structural basis for protease inhibition potency.

Reactivity Profile: Suzuki-Miyaura Coupling

For synthetic chemists, the reactivity in cross-coupling reactions differs due to transmetallation rates.

  • PBA: Electron-neutral. Standard reactivity. Transmetallation is generally fast.

  • 3-FBA-PBA: Electron-poor (EWG on ring).

    • Transmetallation: Generally slower than electron-rich boronates.

    • Stability: More prone to protodeboronation (loss of Boron) under high heat/strong base conditions.

    • Recommendation: Use milder bases (e.g.,

      
       or 
      
      
      
      ) rather than strong hydroxides. Use anhydrous conditions if protodeboronation is observed.

References

  • Boronic Acids in Medicinal Chemistry: Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential, selectivity and pharmacokinetics. MedChemComm, 1(3), 183-198.

  • pKa and Diol Binding: Yan, J., et al. (2004). The relationship between pKa and fluorescence of boronic acid-based glucose sensors. Tetrahedron, 60(49), 11205-11209.

  • Protease Inhibition Mechanism: Smoum, R., et al. (2012). Boron containing compounds as protease inhibitors.[2] Chemical Reviews, 112(7), 4156-4220.

  • Alizarin Red S Assay Protocol: Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.

  • Compound Data (PubChem): 4-Fluorobenzamide and Boronic Acid derivatives properties.

Sources

Comparative

A Researcher's Guide to Purity Validation of Boronic Acids: Titration with D-Sorbitol in Focus

For researchers, synthetic chemists, and professionals in drug development, the purity of boronic acids is a critical parameter that dictates reaction yields, impurity profiles, and the ultimate quality of active pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the purity of boronic acids is a critical parameter that dictates reaction yields, impurity profiles, and the ultimate quality of active pharmaceutical ingredients (APIs). While modern chromatographic and spectroscopic techniques have become commonplace, the classical method of potentiometric titration, particularly with a polyol like D-sorbitol, remains a robust, reliable, and often overlooked technique for purity assessment. This guide provides an in-depth comparison of the D-sorbitol titration method with its modern counterparts—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—supported by experimental principles and data to empower you in selecting the most appropriate analytical strategy for your needs.

The Challenge in Quantifying Boronic Acids

Boronic acids (R-B(OH)₂) are Lewis acids, not Brønsted-Lowry acids, meaning they accept an electron pair rather than donating a proton. Their acidity is too weak for direct aqueous titration with a strong base. Furthermore, they exist in a dehydration equilibrium with their corresponding boroxines (cyclic anhydrides), which can complicate analysis. This inherent chemical nature necessitates a strategic approach to accurately determine their purity.

The Elegance of Polyol Complexation: The D-Sorbitol Titration Method

The cornerstone of the titration method lies in the reaction of the boronic acid with a polyol containing cis-diols, such as D-sorbitol or mannitol. This reaction forms a stable, cyclic boronate ester complex. The formation of this complex significantly increases the acidity of the boronic acid, transforming it into a much stronger Brønsted acid that can be accurately titrated with a standard solution of a strong base, like sodium hydroxide (NaOH).

The reaction proceeds as follows:

Caption: Boronic acid reaction with D-sorbitol to form a titratable boronate ester.

The endpoint of the titration is determined potentiometrically, where a sharp inflection in the pH curve corresponds to the equivalence point. This method provides a direct, primary measurement of the boronic acid content.

Experimental Protocol: Potentiometric Titration of a Boronic Acid with D-Sorbitol

This protocol outlines a general procedure for the purity determination of a typical aromatic boronic acid.

Reagents and Equipment:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • D-Sorbitol (analytical grade)

  • Boronic acid sample

  • Deionized, CO₂-free water

  • pH meter with a combination glass electrode

  • Automatic titrator or a manual burette setup

  • Stir plate and stir bar

  • Analytical balance

Procedure:

  • Titrant Standardization: Accurately standardize the ~0.1 M NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 100-200 mg of the boronic acid sample into a 150 mL beaker.

  • Dissolution: Add 50 mL of deionized, CO₂-free water to the beaker and stir to dissolve the sample. Gentle warming may be necessary for some boronic acids.

  • D-Sorbitol Addition: Add an excess of D-sorbitol (typically 5-10 g) to the boronic acid solution and stir until fully dissolved.

  • Titration Setup: Immerse the calibrated pH electrode and the burette tip into the solution, ensuring they do not touch the bottom or sides of the beaker.

  • Titration: Titrate the solution with the standardized 0.1 M NaOH solution. Record the pH and the volume of titrant added. The endpoint is the point of maximum inflection on the titration curve (the first derivative of the curve).

  • Calculation: The purity of the boronic acid is calculated using the following formula:

    Purity (%) = (V × M × FW) / (W × 10)

    Where:

    • V = Volume of NaOH solution at the equivalence point (mL)

    • M = Molarity of the standardized NaOH solution (mol/L)

    • FW = Formula weight of the boronic acid ( g/mol )

    • W = Weight of the boronic acid sample (mg)

A Comparative Analysis: D-Sorbitol Titration vs. Modern Techniques

While the titration method is a powerful tool, it is essential to understand its performance in the context of other widely used techniques: HPLC and qNMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[1] For boronic acids, reversed-phase HPLC is commonly employed, separating the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Advantages of HPLC:

  • High Sensitivity and Selectivity: HPLC can detect and quantify impurities at very low levels.[2][3]

  • Impurity Profiling: It provides a detailed profile of all detectable impurities in the sample.

  • Versatility: A wide range of column chemistries and mobile phases can be adapted for various boronic acids.[4]

Limitations of HPLC:

  • Reference Standard Dependency: Accurate quantification typically requires a well-characterized reference standard of the boronic acid.

  • Response Factor Variability: Different impurities may have different UV responses, potentially leading to inaccurate quantification if not properly calibrated.

  • On-Column Degradation: Some boronic acids can degrade on the column, complicating the analysis.[5]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity determination.[6] It relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard, absolute purity can be determined without the need for a specific reference standard of the analyte itself.

Advantages of qNMR:

  • Primary Method: qNMR provides an absolute purity value without the need for a specific analyte reference standard.

  • Structural Information: The NMR spectrum provides structural information, aiding in the identification of impurities.

  • Molar-Based Quantification: As a molar-based technique, it is not susceptible to the response factor issues seen in HPLC.

Limitations of qNMR:

  • Lower Sensitivity: Compared to HPLC, qNMR generally has a higher limit of detection.

  • Signal Overlap: Complex mixtures or the presence of impurities with overlapping signals can make quantification challenging.

  • Instrumentation: Requires access to a high-field NMR spectrometer.

Performance Comparison: A Head-to-Head Analysis

The choice of analytical method should be guided by the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.

Performance ParameterPotentiometric Titration (with D-Sorbitol)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Acid-base titration of the boronic acid-sorbitol complexChromatographic separation and detectionDirect measurement of molar concentration via signal integration
Accuracy High, provides an absolute purity valueHigh, but can be influenced by impurity response factorsHigh, provides an absolute purity value
Precision (RSD) Excellent (< 0.1% achievable)[6]Very good (< 1-2%)Excellent (< 1%)[7]
Limit of Detection (LOD) ~0.1 - 1%~0.01% (with UV detection)[3]~0.1%
Limit of Quantitation (LOQ) ~0.5 - 2%~0.05% (with UV detection)~0.3%
Throughput ModerateHighModerate
Cost per Sample LowModerateHigh
Key Strengths Simplicity, cost-effectiveness, direct primary measurementHigh sensitivity, detailed impurity profilingAbsolute quantification without a specific reference standard, structural information
Key Limitations Lower sensitivity, not suitable for impurity profilingRequires a reference standard, potential for on-column degradationLower sensitivity, potential for signal overlap

Note: The values presented are typical and can vary depending on the specific boronic acid, instrumentation, and method optimization.

Workflow Visualizations

Titration_Workflow A Weigh Boronic Acid Sample B Dissolve in Water A->B C Add D-Sorbitol B->C D Titrate with Standardized NaOH C->D E Determine Equivalence Point D->E F Calculate Purity E->F

Caption: Experimental workflow for boronic acid purity validation by D-sorbitol titration.

Method_Comparison_Logic Start Need to Determine Boronic Acid Purity Decision1 Need to identify and quantify low-level impurities? Start->Decision1 Decision2 Is a reference standard of the boronic acid available? Decision1->Decision2 No HPLC Use HPLC Decision1->HPLC Yes Titration Use D-Sorbitol Titration Decision2->Titration Yes qNMR Use qNMR Decision2->qNMR No

Caption: Decision tree for selecting an appropriate method for boronic acid purity analysis.

Conclusion: A Self-Validating System for Trustworthy Results

The potentiometric titration of boronic acids with D-sorbitol is a powerful, accurate, and cost-effective method for purity determination. Its strength lies in its foundation as a primary analytical technique, providing a direct measure of the analyte without reliance on a specific reference standard. While HPLC and qNMR offer distinct advantages in terms of sensitivity and impurity profiling, the titration method holds its own as a reliable and precise tool, particularly for assaying the purity of bulk materials.

By understanding the principles, advantages, and limitations of each of these techniques, researchers can make informed decisions, ensuring the selection of the most appropriate method for their specific analytical needs. This comparative approach, grounded in experimental data and sound scientific principles, forms a self-validating system for generating trustworthy and defensible results in the critical task of boronic acid purity assessment.

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Online]. Available: [Link]

  • High-precision coulometric titrations of boric acid. National Bureau of Standards. [Online]. Available: [Link]

  • Boric Acid. Hach. [Online]. Available: [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63. [Online]. Available: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Online]. Available: [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Online]. Available: [Link]

  • Why titration method is more accurate than HPLC method? Quora. [Online]. Available: [Link]

  • Assay of Boric Acid. Scribd. [Online]. Available: [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Chemistry, University of California, Irvine. [Online]. Available: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Online]. Available: [Link]

  • Comparison of methods for accurate end-point detection of potentiometric titrations. ResearchGate. [Online]. Available: [Link]

  • Flow injection spectrophotometric determination of boron with D-sorbitol using Methyl Orange as an indicator. Royal Society of Chemistry. [Online]. Available: [Link]

  • Validation of Titration Methods. Mettler Toledo. [Online]. Available: [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Online]. Available: [Link]

  • Validation of quantitative NMR. PubMed. [Online]. Available: [Link]

Sources

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